molecular formula C23H23BrN2O5 B11588615 methyl {5-bromo-2-methoxy-4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate

methyl {5-bromo-2-methoxy-4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11588615
M. Wt: 487.3 g/mol
InChI Key: CWOWRWIGMXVAIZ-GZTJUZNOSA-N
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Description

METHYL 2-(5-BROMO-2-METHOXY-4-{[(4E)-5-OXO-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-BROMO-2-METHOXY-4-{[(4E)-5-OXO-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-BROMO-2-METHOXY-4-{[(4E)-5-OXO-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 2-(5-BROMO-2-METHOXY-4-{[(4E)-5-OXO-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(5-BROMO-2-METHOXY-4-{[(4E)-5-OXO-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the pyrazole moiety are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(5-BROMO-2-METHOXY-4-{[(4E)-5-OXO-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to its combination of a brominated methoxyphenyl group and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23BrN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

methyl 2-[5-bromo-2-methoxy-4-[(E)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C23H23BrN2O5/c1-4-8-19-17(23(28)26(25-19)16-9-6-5-7-10-16)11-15-12-20(29-2)21(13-18(15)24)31-14-22(27)30-3/h5-7,9-13H,4,8,14H2,1-3H3/b17-11+

InChI Key

CWOWRWIGMXVAIZ-GZTJUZNOSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Br)OCC(=O)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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